Fluoruro de oxan-2-ilmetanosulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

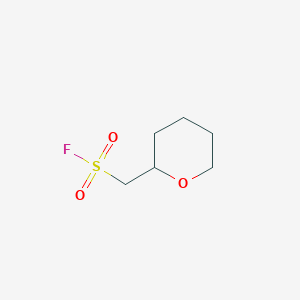

Oxan-2-ylmethanesulfonyl fluoride is a synthetic molecule belonging to the class of sulfonyl fluorides. It has the molecular formula C6H11FO3S and a molecular weight of 182.21 g/mol . This compound is known for its stability and reactivity balance, making it valuable in various scientific and industrial applications .

Aplicaciones Científicas De Investigación

Oxan-2-ylmethanesulfonyl fluoride has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Oxan-2-ylmethanesulfonyl fluoride is a type of sulfonyl fluoride . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group, with diverse applications being reported .

Mode of Action

There is evidence that fluoride inhibits the demineralization of enamel, enhances remineralization, and inhibits bacterial enzymes . This suggests that Oxan-2-ylmethanesulfonyl fluoride may interact with its targets in a similar manner, promoting remineralization and inhibiting demineralization.

Biochemical Pathways

For instance, fluoride can reduce tooth mineral solubility by exchanging for hydroxyl groups and reducing carbonate content .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion

Result of Action

Sulfonyl fluorides are known to have a balance of reactivity and stability that is attractive for various applications . They are resistant to hydrolysis under physiological conditions, which provides opportunities for synthetic chemists .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxan-2-ylmethanesulfonyl fluoride. For instance, the compound is a liquid at room temperature and is volatile . This suggests that temperature and pressure could influence its stability and efficacy. Furthermore, the presence of fluoride in the environment can lead to a wide range of health effects, indicating that environmental fluoride levels could potentially influence the action of Oxan-2-ylmethanesulfonyl fluoride .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxan-2-ylmethanesulfonyl fluoride can be synthesized through a one-pot method from sulfonates or sulfonic acids . This process involves mild reaction conditions and readily available reagents, making it efficient and easy to handle . Another method involves the direct fluorosulfonylation with fluorosulfonyl radicals, which is a concise and efficient approach .

Industrial Production Methods

Industrial production of sulfonyl fluorides, including oxan-2-ylmethanesulfonyl fluoride, often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . This method is widely used due to its efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxan-2-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability allows it to be used in various oxidative and reductive environments.

Common Reagents and Conditions

Common reagents used in reactions with oxan-2-ylmethanesulfonyl fluoride include nucleophiles such as amines and alcohols . The reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack .

Major Products Formed

The major products formed from reactions involving oxan-2-ylmethanesulfonyl fluoride depend on the nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to oxan-2-ylmethanesulfonyl fluoride include other sulfonyl fluorides such as:

2-nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.

(2-aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.

Uniqueness

Oxan-2-ylmethanesulfonyl fluoride is unique due to its balanced stability and reactivity, making it suitable for a wide range of applications . Its ability to selectively modify proteins covalently sets it apart from other sulfonyl fluorides, providing a valuable tool for chemical biology and medicinal chemistry .

Propiedades

IUPAC Name |

oxan-2-ylmethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFMJEMGBYHGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methyl-12-[4-(pyridin-2-yl)piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2497556.png)

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2497562.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide](/img/structure/B2497574.png)

![N-(3,4-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2497576.png)

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)